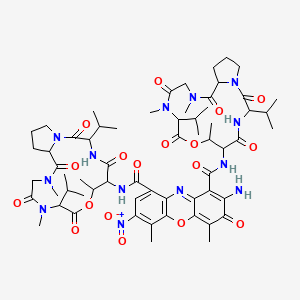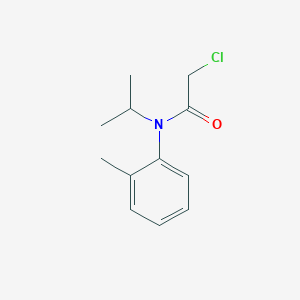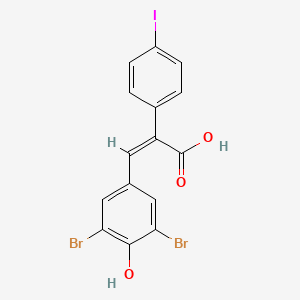![molecular formula C20H19NO3 B14727051 2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione CAS No. 6312-49-8](/img/structure/B14727051.png)
2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione is a complex organic compound with a unique structure that combines a naphthalene core with an aniline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione typically involves multiple steps, starting with the preparation of the naphthalene-1,4-dione core. This can be achieved through the oxidation of naphthalene derivatives. The aniline derivative is then introduced through a substitution reaction, where the aniline group replaces a hydrogen atom on the naphthalene ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and substitution reactions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The aniline group can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like dichloromethane and ethanol are often employed to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can regenerate the hydroquinone form .
Aplicaciones Científicas De Investigación
2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s ability to undergo redox reactions makes it useful in studying cellular oxidative stress.
Mecanismo De Acción
The mechanism of action of 2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione involves its redox properties. The compound can alternate between its hydroquinone and quinone forms, allowing it to participate in electron transfer reactions. This redox cycling can influence various molecular targets and pathways, including those involved in cellular oxidative stress and signaling .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Another compound with similar redox properties and applications in photoinitiation.
1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-: Shares structural similarities and is used in similar applications.
Uniqueness
What sets 2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione apart is its unique combination of a naphthalene core with an aniline derivative, providing distinct redox properties and potential for diverse applications in various fields .
Propiedades
Número CAS |
6312-49-8 |
|---|---|
Fórmula molecular |
C20H19NO3 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
2-(4-hydroxy-2-methyl-5-propan-2-ylanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C20H19NO3/c1-11(2)15-9-16(12(3)8-18(15)22)21-17-10-19(23)13-6-4-5-7-14(13)20(17)24/h4-11,21-22H,1-3H3 |
Clave InChI |
XTVKGBNNQXZUTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1NC2=CC(=O)C3=CC=CC=C3C2=O)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


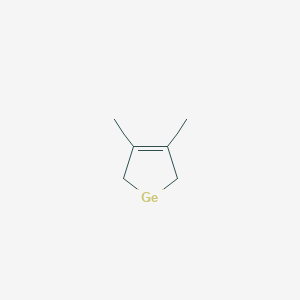
![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)

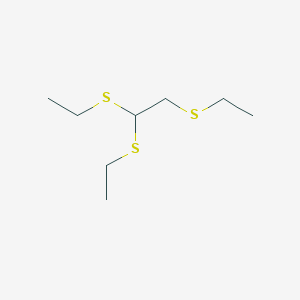
![(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate](/img/structure/B14727000.png)
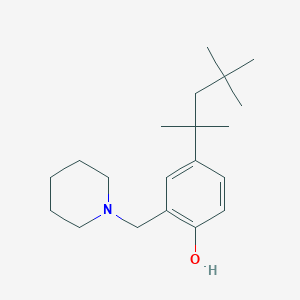
![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)
